

An In-Depth Technical Guide to 1,3,5-Benzenetriacetic Acid

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Compound of Interest

Compound Name: 1,3,5-Benzenetriacetic acid

Cat. No.: B1201690

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CAS Number: 4435-67-0

This technical guide provides a comprehensive overview of **1,3,5-Benzenetriacetic acid**, a versatile molecule with significant applications in research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

1,3,5-Benzenetriacetic acid, also known as 1,3,5-Tris(carboxymethyl)benzene, is a tri-substituted benzene derivative. Its symmetrical structure, featuring three acetic acid groups, imparts unique chemical properties that make it a valuable building block in various synthetic applications.

Table 1: Physicochemical Properties of **1,3,5-Benzenetriacetic Acid**

Property	Value	Source
CAS Number	4435-67-0	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₆	[1]
Molecular Weight	252.22 g/mol	[1]
Appearance	White to off-white powder	
Melting Point	210-215 °C	
Boiling Point (Predicted)	534.2 ± 45.0 °C	
Density (Predicted)	1.468 ± 0.06 g/cm ³	
pKa	Data not available	
Solubility	Data not available for 1,3,5-Benzenetriacetic acid. For the related compound, 1,3,5-Benzenetricarboxylic acid: Soluble in ethanol, methanol, and ethylene glycol. Less soluble in isobutanol, isopropyl alcohol, and water.[2]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,3,5-Benzenetriacetic acid**. While a comprehensive public database of its spectra is not readily available, data for the closely related and commercially available 1,3,5-Benzenetricarboxylic acid (Trimesic Acid, CAS 554-95-0) can provide valuable comparative insights.

Table 2: Spectroscopic Data for 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)

Technique	Key Features	Source
^1H NMR	Signals corresponding to the aromatic protons and the carboxylic acid protons.	[3]
^{13}C NMR	Resonances for the aromatic carbons and the carboxyl carbons.	[3]
FT-IR (KBr)	Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C vibrations. Key peaks observed at approximately 3400 cm^{-1} (-OH), 1624 cm^{-1} and 1373 cm^{-1} (-COO symmetric and asymmetric stretching), and 1442 cm^{-1} (aromatic ring stretching).	[4]
Mass Spectrometry (EI)	Molecular ion peak and characteristic fragmentation patterns. For Trimesic acid, major fragments are observed at m/z 193 and 210.	[3][5]

Synthesis of 1,3,5-Benzenetriacetic Acid

A potential synthetic pathway to **1,3,5-Benzenetriacetic acid** involves the precursor 1,3,5-triacetylbenzene. While a direct, detailed experimental protocol for the conversion of 1,3,5-triacetylbenzene to **1,3,5-Benzenetriacetic acid** is not readily available in the searched literature, a general synthetic strategy can be proposed based on established organic chemistry reactions.

Synthesis of the Precursor: 1,3,5-Triacetylbenzene

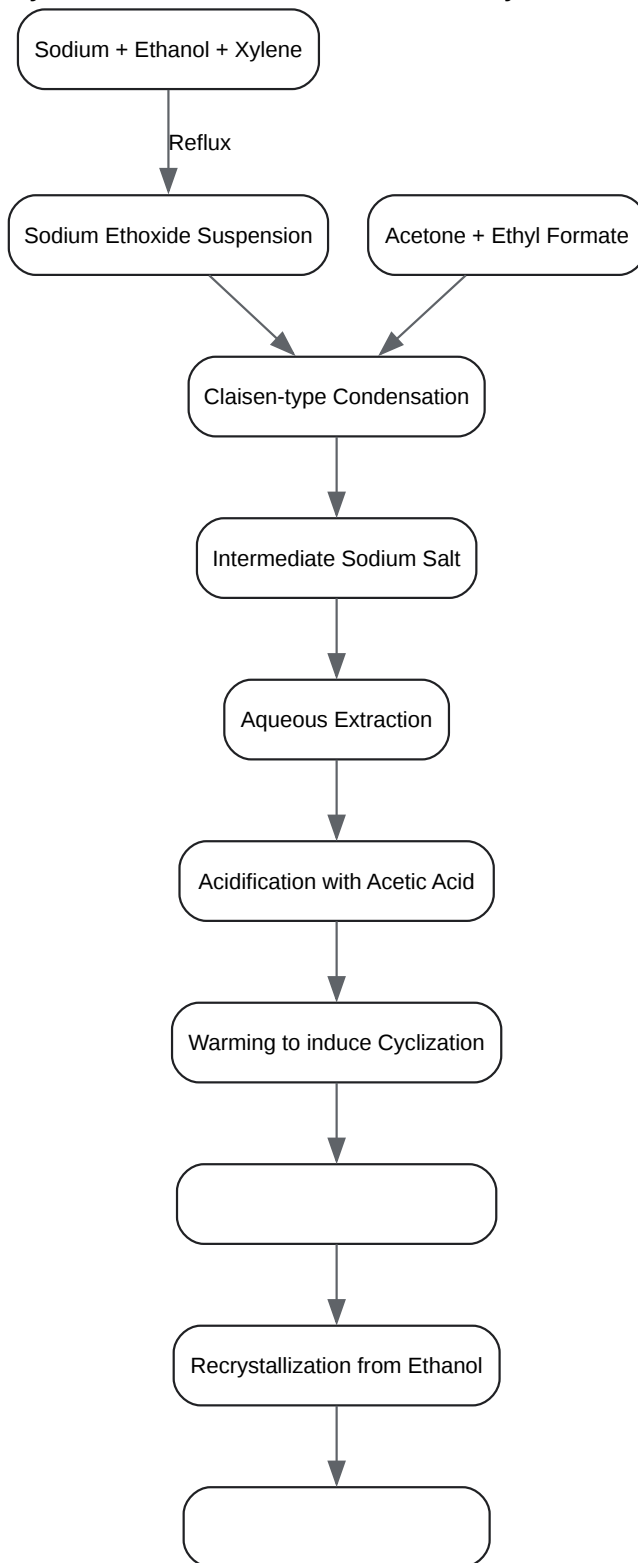
A documented method for the synthesis of 1,3,5-triacetylbenzene involves the condensation of acetone and ethyl formate in the presence of sodium ethoxide.[6]

Experimental Protocol: Synthesis of 1,3,5-Triacetylbenzene[6]

- **Preparation of Sodium Ethoxide:** Freshly cut sodium is reacted with absolute ethanol in dry xylene to form a suspension of sodium ethoxide.
- **Condensation Reaction:** A mixture of acetone and ethyl formate is added to the stirred suspension of sodium ethoxide in anhydrous ether.
- **Work-up and Cyclization:** The reaction mixture is extracted with water. The aqueous solution is then acidified with acetic acid and warmed to induce cyclization and precipitation of 1,3,5-triacetylbenzene.
- **Purification:** The crude product is collected by filtration and can be recrystallized from ethanol to yield shiny white crystals.

A logical workflow for the synthesis of 1,3,5-triacetylbenzene is illustrated below.

Synthesis Workflow for 1,3,5-Triacetylbenzene

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Synthesis of 1,3,5-Triacetylbenzene

Proposed Conversion to 1,3,5-Benzenetriacetic Acid

The conversion of the methyl ketone groups of 1,3,5-triacetylbenzene to carboxylic acid groups, with the insertion of a methylene ($-\text{CH}_2-$) group, can be achieved through a multi-step process, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Applications in Drug Development and Research

1,3,5-Benzenetriacetic acid and its structural analogs serve as versatile scaffolds in medicinal chemistry and materials science due to their rigid, tripodal structure.

As a Molecular Scaffold

The symmetric and trifunctional nature of the **1,3,5-benzenetriacetic acid** core makes it an attractive scaffold for the design of molecules with specific spatial arrangements of functional groups. This is particularly valuable in the development of enzyme inhibitors and receptor ligands where a precise orientation of binding motifs is required for high affinity and selectivity.

Antimicrobial and Other Biological Activities of Derivatives

Derivatives of related tri-substituted benzene structures have shown promise as bioactive agents. For instance, Schiff base derivatives of 1,3,5-benzenetricarboxylic acid have been synthesized and evaluated for their antiglycation activity.^[7] Furthermore, various 1,3,5-triazine derivatives, which share a similar trisubstituted aromatic core, have been extensively investigated for their antimicrobial, anticancer, and antiviral properties.^{[8][9][10]} The general approach involves using the central scaffold to present various pharmacophores.

A conceptual workflow for the discovery of bioactive derivatives is presented below.



Metal-Organic Frameworks (MOFs) for Drug Delivery

Tech Support

Conclusion

1,3,5-Benzenetriacetic acid is a molecule of significant interest for chemists and pharmaceutical scientists. Its well-defined structure and trifunctionality make it a valuable tool in the synthesis of complex molecules, the development of novel therapeutic agents, and the construction of advanced materials for biomedical applications. Further research into its specific physicochemical properties and the biological activities of its derivatives is warranted to fully exploit its potential.

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